2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with methoxy, morpholino, and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The morpholino group is added through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group. The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative of thiophene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and bioavailability, while the thiophenyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-methoxy-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the morpholino group enhances its solubility, while the thiophenyl group can participate in π-π interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-17-5-3-2-4-15(17)18(21)19-12-16(14-6-11-24-13-14)20-7-9-23-10-8-20/h2-6,11,13,16H,7-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQZSYJZMHCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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